molecular formula C11H10BrNO B13687887 3-Bromo-5-(4-ethylphenyl)isoxazole

3-Bromo-5-(4-ethylphenyl)isoxazole

Cat. No.: B13687887
M. Wt: 252.11 g/mol
InChI Key: NGINQGUCXFVMDZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 3-position and a 4-ethylphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as tert-butyl hypochlorite or isoamyl nitrite .

Industrial Production Methods

In industrial settings, the synthesis of isoxazoles, including this compound, often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-ethylphenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced derivatives of the isoxazole ring.

Scientific Research Applications

3-Bromo-5-(4-ethylphenyl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(4-ethylphenyl)isoxazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-5-(4-ethylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10BrNO/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3

InChI Key

NGINQGUCXFVMDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)Br

Origin of Product

United States

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